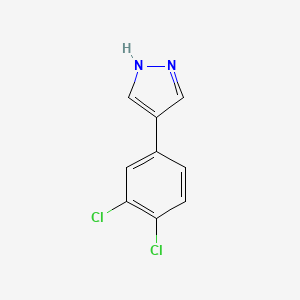
4-(3,4-Dichlorophenyl)-1H-pyrazole
Vue d'ensemble
Description
4-(3,4-Dichlorophenyl)-1H-pyrazole is a useful research compound. Its molecular formula is C9H6Cl2N2 and its molecular weight is 213.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-(3,4-Dichlorophenyl)-1H-pyrazole is a chemical compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article delves into its biological activity, examining its effects on different biological systems, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a pyrazole ring substituted with a dichlorophenyl group. Its molecular formula is C9H6Cl2N2, and it has a molecular weight of approximately 215.06 g/mol. The presence of chlorine atoms enhances its reactivity and biological activity.
The biological activity of this compound is attributed to its ability to interact with various molecular targets in biological systems. These interactions can lead to:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular processes, contributing to its potential as an anticancer agent.
- Antimicrobial Properties : Studies indicate that it exhibits antifungal and antibacterial activities, making it a candidate for developing new antimicrobial agents.
- Antiparasitic Effects : Research has highlighted its effectiveness against certain parasites, suggesting its utility in treating parasitic infections.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The compound demonstrated significant cytotoxic effects, particularly in breast cancer (MCF-7) and lung cancer (A549) cell lines.
These results indicate that the compound may act through apoptosis induction and cell cycle arrest mechanisms.
Antifungal and Antibacterial Activity
The compound has also been tested for its antifungal properties against several pathogenic fungi. It showed promising results with minimal inhibitory concentrations (MIC) comparable to established antifungal agents.
Case Studies
- In Vivo Efficacy Against Tumors : In an animal model study, administration of this compound resulted in a significant reduction in tumor size compared to control groups. This study highlighted the compound's potential as an effective therapeutic agent in cancer treatment.
- Antiparasitic Research : A study focused on the compound's activity against Leishmania species demonstrated that it inhibited parasite growth effectively in vitro and in vivo, suggesting its potential as a treatment for leishmaniasis.
Propriétés
IUPAC Name |
4-(3,4-dichlorophenyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c10-8-2-1-6(3-9(8)11)7-4-12-13-5-7/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXCVPWQMZSECQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CNN=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















